molecular formula C19H16FN3O3 B11305190 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11305190
M. Wt: 353.3 g/mol
InChI Key: HQEMZNTVOMSILZ-UHFFFAOYSA-N
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Description

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

The synthesis of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic aromatic substitution.

    Coupling with phenoxyacetic acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid under basic conditions to form the desired product.

    Final acetamide formation:

Chemical Reactions Analysis

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The presence of the oxadiazole ring makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways involving fluorinated compounds.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that recognize the oxadiazole or fluorophenyl moieties.

    Pathways Involved: It may modulate signaling pathways by binding to key proteins, thereby altering their activity and leading to downstream effects.

Comparison with Similar Compounds

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide and 2-{2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide share similar structures but differ in their halogen substituents.

    Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

2-[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C19H16FN3O3/c1-2-11-21-17(24)12-25-16-10-6-4-8-14(16)18-22-19(26-23-18)13-7-3-5-9-15(13)20/h2-10H,1,11-12H2,(H,21,24)

InChI Key

HQEMZNTVOMSILZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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